1-(4-methylbenzyl)-1H-pyrazol-4-amine

Catalog No.
S2663170
CAS No.
1002414-59-6; 1189462-86-9
M.F
C11H13N3
M. Wt
187.246
Availability
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1-(4-methylbenzyl)-1H-pyrazol-4-amine

CAS Number

1002414-59-6; 1189462-86-9

Product Name

1-(4-methylbenzyl)-1H-pyrazol-4-amine

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3

InChI Key

GNUSWZVMTDHGOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N

Solubility

not available

1-(4-Methylbenzyl)-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Its molecular formula is C11H13NC_{11}H_{13}N, and it has a molecular weight of approximately 187.24 g/mol. The structure features a pyrazole ring substituted with a 4-methylbenzyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Typical of amines and pyrazoles. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The compound may also be reduced to form secondary or tertiary amines depending on the reagents used .

The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves the following methods:

  • Direct Amination: This method involves reacting 4-methylbenzyl chloride with 4-amino-1H-pyrazole under suitable conditions to yield the desired product.
    4 Methylbenzyl chloride+4 amino 1H pyrazole1 4 Methylbenzyl 1H pyrazol 4 amine\text{4 Methylbenzyl chloride}+\text{4 amino 1H pyrazole}\rightarrow \text{1 4 Methylbenzyl 1H pyrazol 4 amine}
  • One-Pot Reactions: More efficient synthetic routes have been developed that allow for the formation of pyrazole derivatives through one-pot reactions involving condensation and reduction steps .

This compound has potential applications in several areas:

  • Pharmaceuticals: As a building block for synthesizing various biologically active compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Investigated for its properties in polymer chemistry and as a ligand in coordination chemistry .

Interaction studies focus on understanding how 1-(4-methylbenzyl)-1H-pyrazol-4-amine interacts with biological targets. Preliminary studies suggest that it may exhibit interactions characteristic of other pyrazole derivatives, potentially influencing enzyme activity or receptor binding. Further research is necessary to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
1-(Phenyl)-1H-pyrazol-4-amineContains a phenyl group instead of methylbenzylAntimicrobial properties
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineHas a tert-butyl and methoxy substitutionAnti-inflammatory effects
1-(p-Chlorobenzyl)-1H-pyrazol-4-amineChlorine substitution enhances lipophilicityPotential anticancer activity

The presence of the methylbenzyl group in 1-(4-methylbenzyl)-1H-pyrazol-4-amine may enhance its solubility and bioavailability compared to other derivatives, making it a unique candidate for further study in medicinal chemistry .

XLogP3

1.5

Dates

Modify: 2023-07-22

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